molecular formula C11H16Cl2N4 B3375024 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride CAS No. 1052541-62-4

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Cat. No. B3375024
CAS RN: 1052541-62-4
M. Wt: 275.17 g/mol
InChI Key: QXQVGNLLVUWFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known as 3-(3-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine Dihydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . For instance, the compound 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was crystallized in the monoclinic space group P 21/c .

Scientific Research Applications

Cancer Treatment

This compound has been found to be effective in inhibiting the growth of various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exhibited moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .

CDK2 Inhibition

The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a promising candidate for the development of new cancer therapeutics .

c-Met Kinase Inhibition

The compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a key role in cellular growth, survival, and migration, and its overexpression is often associated with cancer progression .

Treatment of Cardiovascular Disorders

The compound has been utilized in the treatment of cardiovascular disorders . This suggests its potential role in managing diseases related to the heart and blood vessels .

Treatment of Type 2 Diabetes

The compound has also been used in the treatment of type 2 diabetes . This indicates its potential in regulating blood sugar levels and improving insulin sensitivity .

Treatment of Hyperproliferative Disorders

The compound has been used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive growth of cells, which can lead to various health problems .

Material Science Applications

Heterocyclic compounds like this one possess important applications in material science, such as fluorescent sensor and dyestuff, brightening agents, plastics, information storage, and analytical reagents .

properties

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVGNLLVUWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

CAS RN

1052541-62-4
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 2
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 4
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 5
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride
Reactant of Route 6
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.